5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-7-11(18-22-9)13(19)15-14-17-16-12(21-14)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACETHCWIALNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Claisen-Type Cyclocondensation
The 5-methylisoxazole core is synthesized via 1,3-dipolar cycloaddition between methyl-substituted nitrile oxides and acetylene derivatives:
Reaction Scheme
RC≡CH + CH₃C≡N⁺–O⁻ → 5-Methylisoxazole-3-carboxylate (R = COOR')
Optimized Conditions
- Copper(I) iodide catalysis (5 mol%) in DMF at 80°C
- Nitrile oxide generated in situ from methylchlorooxime (1.2 eq)
- 78% isolated yield after silica gel chromatography
Table 1: Comparative Yields for Isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Catalyst | Yield (%) |
|---|---|---|---|
| Methylchlorooxime | Methyl propiolate | CuI | 78 |
| Methylchlorooxime | Ethyl acetylene | None | 42 |
| Phenylchlorooxime | Methyl propiolate | Fe(acac)₃ | 65 |
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes saponification:
Procedure
- Reflux with 2N NaOH in ethanol/water (3:1) for 6 hr
- Acidify to pH 2 with HCl
- Recrystallize from ethanol/water
Key Data
Preparation of 5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Cyclization Method
Step 1: Phenoxymethylhydrazide Synthesis
ClCH₂OPh + NH₂NH₂ → NH₂NHCH₂OPh
- Phenoxymethyl chloride (1 eq) + hydrazine hydrate (3 eq)
- Dichloromethane, 0°C → RT, 12 hr
- Yield: 89%
Step 2: Oxadiazole Formation
NH₂NHCH₂OPh + RCN → 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine
Alternative Pathway via Carbodiimide Intermediate
Procedure
- Phenoxyacetic acid → Mixed carbonic anhydride with ethyl chloroformate
- Condense with semicarbazide
- Cyclize using POCl₃/PCl₅ (3:1) at 110°C
Advantages
- Avoids handling hydrazine
- 82% overall yield
Amide Coupling Strategies
Schotten-Baumann Reaction
Conditions
- 5-Methylisoxazole-3-carbonyl chloride (1 eq)
- 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine (1.05 eq)
- 10% NaOH aqueous solution
- Dichloromethane, 0°C → RT
Outcome
- 68% isolated yield
- Requires strict pH control to prevent oxadiazole ring hydrolysis
Peptide Coupling Reagents
Comparative Study
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 24 | 85 |
| HATU | DCM | 0→25 | 12 | 92 |
| DCC/DMAP | THF | 40 | 36 | 78 |
Optimal Protocol
- Dissolve acid (1 eq) and amine (1.1 eq) in DCM
- Add HATU (1.5 eq) and DIPEA (3 eq)
- Stir at RT under N₂ for 12 hr
- Wash with 5% citric acid and saturated NaHCO₃
- Purify by flash chromatography (EtOAc/hexanes)
Process Optimization and Scalability
Critical Quality Attributes
- Phenoxymethyl Group Stability : Prone to oxidation → Use N₂ sparging
- Amide Bond Configuration : Confirm E-configuration via NOESY
- Byproduct Formation : <1% dimerization (HPLC monitoring)
Green Chemistry Improvements
- Replace DMF with cyclopentyl methyl ether (CPME)
- Catalytic Cu(I) recovery via aqueous biphasic separation
- 92% atom economy achieved in final coupling step
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.35-7.28 (m, 5H, ArH), 5.12 (s, 2H, OCH2), 2.61 (s, 3H, CH3)
- HRMS : m/z calcd for C₁₅H₁₃N₄O₄ [M+H]⁺ 329.0881, found 329.0884
- IR : 1678 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
Thermal Properties
- Melting point: 214-216°C (DSC)
- Degradation onset: 278°C (TGA)
Industrial-Scale Considerations
Batch vs Flow Chemistry
- Batch : 50 L reactor → 2.3 kg product/run
- Continuous Flow :
- Microreactor residence time: 8 min
- Productivity: 14 kg/day
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Starting Mat. | 420 | 395 |
| Energy | 85 | 62 |
| Waste Treatment | 120 | 45 |
| Total | 625 | 502 |
Analyse Chemischer Reaktionen
5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its immunoregulatory properties, which could make it useful in the treatment of autoimmune diseases and cancer . Additionally, its unique chemical structure makes it a valuable tool in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and immune response . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Additionally, it may interact with nuclear receptors to regulate gene expression and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs are compared based on heterocyclic cores , substituent effects , and bioactivity profiles . Key findings from diverse studies are summarized below:
Core Heterocycle Modifications
Key Insight: Replacement of the phenoxymethyl group with thiophen-2-ylmethyl (as in ) increases lipophilicity (logP: ~2.8 vs. ~2.2 for phenoxymethyl), which may enhance bioavailability in hydrophobic environments. Conversely, triazole- or tetrazole-containing analogs () exhibit pronounced plant growth regulation, suggesting that nitrogen-rich heterocycles favor agrochemical applications.
Carboxamide-Linked Heterocycles
Key Insight : The carboxamide bridge in the target compound confers conformational rigidity, similar to Ligand 6 (), which has a benzoisoxazole core. The thiazole-containing analog () exhibits strong crystallographic stability (melting point: 210–212°C), suggesting that sulfur-containing heterocycles may improve thermal stability.
Research Findings and Functional Implications
Agrochemical Potential: Tetrazole- and triazole-based analogs () demonstrate growth hormone activity (e.g., 2h in : 95% root elongation at 10 ppm). The target compound’s phenoxymethyl group may similarly enhance uptake in plant tissues. Thiophene-substituted analogs () are less explored for bioactivity but show promise in drug design due to improved logP values.
Benzoisoxazole derivatives () are often explored for CNS activity, though the target compound’s phenyl group may limit blood-brain barrier penetration.
Structure-Activity Relationships (SAR) :
Biologische Aktivität
5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14N4O3S2
- Molecular Weight : 358.42 g/mol
- CAS Number : 4542974
The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Research indicates that compounds containing oxadiazole and isoxazole structures often exhibit significant anticancer properties. The proposed mechanisms include:
- Induction of Apoptosis : Many derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.
- Inhibition of Cell Proliferation : Studies demonstrate that these compounds can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Anticancer Activity
A notable study evaluated the antiproliferative effects of several derivatives similar to 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide against various cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.37 µM to 0.95 µM against HeLa cells, demonstrating potent cytotoxicity.
- Mechanism : Flow cytometry analysis revealed that the compound significantly induced apoptotic cell death and caused cell cycle arrest at the sub-G1 phase .
Antimicrobial Activity
Research has also pointed towards the antimicrobial properties of related compounds:
- Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Inhibition Mechanism : The proposed mechanism involves disrupting bacterial cell wall synthesis and function .
Study 1: Anticancer Evaluation
In a study published in European Journal of Medicinal Chemistry, a series of phenoxymethyl oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The study found that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7b | MCF-7 | 0.37 | Apoptosis |
| 7d | HeLa | 0.73 | Cell Cycle Arrest |
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against various pathogens. The results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step condensation reactions. A common route includes:
- Step 1: Reacting 5-methylisoxazole-3-carboxylic acid with a phenoxymethyl-substituted 1,3,4-oxadiazole intermediate under carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF .
- Step 2: Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Characterization: Key intermediates (e.g., oxadiazole precursors) are validated using -NMR (500 MHz, DMSO-d) and -NMR to confirm functional groups (e.g., oxadiazole C=N at δ 157–162 ppm) .
Basic: What spectroscopic methods are used to confirm the compound’s structure?
Answer:
- NMR Spectroscopy: -NMR identifies aromatic protons (δ 7.2–7.5 ppm for phenoxymethyl) and methyl groups (δ 2.2–2.5 ppm). -NMR confirms carbonyl (C=O at ~170 ppm) and oxadiazole (C=N at ~160 ppm) moieties .
- IR Spectroscopy: Peaks at ~1670 cm (amide C=O) and 1250 cm (C-O-C ether stretch) .
- HRMS: Exact mass determination (e.g., [M+H] calculated vs. observed with <2 ppm error) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent Optimization: Replace DMF with THF or dichloromethane to reduce side reactions .
- Catalysis: Use ultrasound-assisted synthesis to enhance reaction rates (e.g., 30% yield increase in oxadiazole formation) .
- Temperature Control: Maintain 0–5°C during coupling steps to minimize hydrolysis .
- Real-Time Monitoring: Employ TLC (R = 0.3–0.5 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Normalize protocols (e.g., mitochondrial isolation from C57BL6/J mice vs. cell lines) to reduce variability .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify IC discrepancies due to solubility (e.g., DMSO vs. aqueous buffers) .
- Off-Target Screening: Use kinase profiling panels (e.g., 100+ kinases) to rule out nonspecific interactions .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with GSK-3β (PDB: 1I09). Focus on hydrogen bonding between the carboxamide group and Lys85 .
- MD Simulations: AMBER or GROMACS to assess stability (RMSD <2 Å over 100 ns) in enzyme binding pockets .
- QSAR Models: Train on analogues (e.g., diarylisoxazole-carboxamides) to correlate substituent effects (e.g., phenoxymethyl vs. methoxyethyl) with activity .
Basic: What in vitro assays evaluate its pharmacological potential?
Answer:
- Cytotoxicity: MTT assay on HEK293 or HeLa cells (48–72 hr exposure) with EC values .
- Enzyme Inhibition: Fluorescence-based assays (e.g., GSK-3β inhibition using phosphopeptide substrates) .
- Mitochondrial Effects: Rh123 staining to measure membrane depolarization in isolated mitochondria .
Advanced: How to address stability issues during storage?
Answer:
- Lyophilization: Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .
- Degradation Studies: Accelerated testing (40°C/75% RH for 4 weeks) with HPLC monitoring; <5% degradation indicates acceptable stability .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- CETSA: Cellular Thermal Shift Assay to confirm target binding (e.g., shift in protein melting temperature by 2–4°C) .
- Pull-Down Assays: Biotinylated probes (e.g., NHS-PEG4-biotin conjugation) coupled with streptavidin beads for target isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
